molecular formula C8H10BrN B1284783 1-(3-Bromophenyl)ethanamine CAS No. 74877-08-0

1-(3-Bromophenyl)ethanamine

Cat. No. B1284783
CAS RN: 74877-08-0
M. Wt: 200.08 g/mol
InChI Key: LIBZHYLTOAGURM-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethanamine is a chemical compound that is structurally characterized by the presence of a bromine atom on the phenyl ring, which is further connected to an ethanamine group. This compound is of interest due to its potential use in various chemical syntheses and pharmaceutical applications.

Synthesis Analysis

The synthesis of compounds related to 1-(3-Bromophenyl)ethanamine can be complex, involving multiple steps and various reagents. For instance, the synthesis of enantiomerically pure diarylethanes, which are structurally similar to 1-(3-Bromophenyl)ethanamine, has been reported to start from a bromo-chlorophenyl compound and involves a key step of resolution by crystallization to achieve high enantiomeric purity . Another related compound, N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, was synthesized through a reflux process involving 2-(piperidin-1-yl)ethanamine and 3-bromobenzaldehyde, indicating the use of a Schiff base formation as a synthetic strategy .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Bromophenyl)ethanamine has been studied using various analytical techniques. For example, the molecular structure and vibrational frequencies of a compound with a bromophenyl group were investigated using both experimental and theoretical methods, including Gaussian09 software for optimization and vibrational assignments . X-ray diffraction has also been used to determine the absolute configurations of enantiomerically pure diarylethanes .

Chemical Reactions Analysis

The reactivity of bromophenyl compounds can be quite diverse. In the case of brominated flame retardants, thermal decomposition mechanisms have been studied, revealing complex reactions such as hydrogen shifts, fission of C-C bonds, and bimolecular condensation reactions . These findings suggest that bromophenyl compounds can undergo a variety of chemical transformations under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The presence of the bromine atom contributes to the overall polarity and reactivity of the molecule. For instance, the molecular electrostatic potential analysis of a bromophenyl compound showed that the negative charge is localized over the carbonyl group, while the positive region is over the aromatic rings . Additionally, the first hyperpolarizability of such compounds has been calculated, indicating their potential role in nonlinear optics . The synthesis of 2-bromo-[1-14C]ethanamine hydrobromide, a compound related to 1-(3-Bromophenyl)ethanamine, demonstrated a high yield and purity, which is significant for its potential use in radiolabeling studies .

Scientific Research Applications

  • Pharmacokinetic Study

    • Field : Pharmacology
    • Application : “1-(3-Bromophenyl)ethanamine” (BH) is used in pharmacokinetic studies .
    • Method : The compound is administered orally, and its clearance from the blood circulatory system is monitored .
    • Results : The half-life (T 1/2) was found to be 1.62 ± 0.18 hours after oral administration, indicating that BH was cleared rapidly from the blood circulatory system .
  • Synthesis of ®-1-(3-bromophenyl)ethanamine

    • Field : Organic Chemistry
    • Application : “1-(3-Bromophenyl)ethanamine” is used in the synthesis of its R-enantiomer.
    • Method : The specific synthesis routes and experimental details are not provided in the source.
    • Results : The outcomes of the synthesis are not specified in the source.
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : “1-(3-Bromophenyl)ethanamine” is used in the synthesis of various organic compounds .
    • Method : The specific synthesis routes and experimental details are not provided in the source .
    • Results : The outcomes of the synthesis are not specified in the source .
  • Enantiomer Synthesis

    • Field : Stereochemistry
    • Application : “1-(3-Bromophenyl)ethanamine” is used in the synthesis of its R-enantiomer .
    • Method : The specific synthesis routes and experimental details are not provided in the source .
    • Results : The outcomes of the synthesis are not specified in the source .

Safety And Hazards

1-(3-Bromophenyl)ethanamine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBZHYLTOAGURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938837
Record name 1-(3-Bromophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)ethanamine

CAS RN

74877-08-0, 176707-77-0
Record name 3-Bromo-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74877-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of commercially available 3-bromoacetophenone (30 g, 0.1508 mol), formic acid (47 mL) and formamide (70 mL) was heated to 220° C. for 5 h. The brown liquid obtained was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated. The resulting brown liquid was dissolved in ethanol (375 mL) and conc. HCl (75 mL) and the mixture was refluxed over night. Ethanol was removed completely and the aqueous layer was washed with ether and ethyl acetate to remove all non-basic impurities. The aqueous layer was basified with a 10% aqueous sodium hydroxide solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, and concentrated to provide 26 g (86.65%) of A56.1. This compound was taken to the next step with out further purification. 1H NMR (CDCl3, 300 MHz) δ 1.38 (d, 3H), 4.1 (q, 1H), 7.2 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 7.51 (s, 1H). LS-MS (M−H)+=200.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of commercially available 3-bromoacetophenone (30 g, 0.1508 mol), formic acid (47 ml) and formamide (70 ml) was heated to 220° C. for 5 h. The brown liquid obtained was cooled to RT, quenched with water and extracted with ethyl acetate. The organic layer was washed with water, brine and concentrated to provide a brown liquid. Ethanol (375 ml) and conc.HCl (75 ml) were added to the brown liquid and the reaction mixture refluxed over night. Ethanol was removed completely under reduced pressure and the aqueous layer was washed with ether and ethyl acetate to remove all non-basic impurities. The aqueous layer was basified with 10% sodium hydroxide solution and extracted with ethyl acetate. The ethyl acetate layer was washed with brine, and concentrated to provide 26 g (86.65%) of A1.13a This compound was taken to the next step with out further purification. 1H NMR (CDCl3, 300 MHz) δ 1.38 (d, 3H), 4.1 (q, 1H), 7.2 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 7.51 (s, 1H). LS-MS (M−H)+=200.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3′-bromoacetophenone (2.66 mL, 20 mmol), ammonium formate (6.31 g, 100 mmol) and dichloro(pentamethylcyclopentadienyl)rhodium(III)dimer (124 mg, 0.2 mmol) in anhydrous methanol (20 mL) under an atmosphere of nitrogen was heated at reflux for 5 hours then allowed to cool to room temperature overnight. The mixture was diluted with water (20 mL), acidified to pH 2 with dilute aqueous hydrochloric acid (2M) and washed with dichloromethane (2×60 mL). The aqueous solution was basified to pH 12 with solid potassium hydroxide, extracted with dichloromethane (3×50 mL) and the extracts washed with brine (50 mL), dried (Na2SO4) and concentrated under reduced pressure to give 1-(3-bromophenyl)ethanamine (3.4 mg, 85%) as a yellow liquid.
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
124 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 4.97 g (0.0249 mol) 1-(3-bromo-phenyl)-ethanone and molecular sieves in 50 ml methanol, 23 g (0.298 mol) ammonium acetate and 1.75 g (0.0265 mol) sodium cyanoborohydride were added and the reaction mixture was stirred 2 d (HPLC control) at 50° C. After cooling to room temperature, the molecular sieves were filtered off and washed with methanol. The solvent of the combined filtrates was evaporated and ethyl acetate and water were added to the residue. While stirring the mixture was acidified with 6N aqueous HCl solution. The aqueous phase was separated and the organic phase was extracted two times with 1N aqueous HCl solution. Ethyl acetate was added to the combined aqueous phases and the mixture was basified with 6N NaOH. The organic phase was separated and the aqueous phase was extracted two more times with ethyl acetate. The organic combined organic phases were dried over MgSO4 and the solvent evaporated at reduced pressure to afford 2.96 g (0.0148 mol) 1-(3-bromo-phenyl)-ethylamine.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

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CC1=C(C)C(C)(C)C([Rh](Cl)Cl)=C1C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
L Kiefer, F Beaumard, T Gorojankina, H Faure… - Bioorganic & Medicinal …, 2016 - Elsevier
We report the first comprehensive structure–activity study of calindol (4, (R)-N-[(1H-indol-2-yl)methyl]-1-(1-naphthyl)ethanamine), a positive allosteric modulator, or calcimimetic, of the …
Number of citations: 7 www.sciencedirect.com
Z Shen, K Ratia, L Cooper, D Kong, H Lee… - Journal of medicinal …, 2021 - ACS Publications
Antiviral agents that complement vaccination are urgently needed to end the COVID-19 pandemic. The SARS-CoV-2 papain-like protease (PLpro), one of only two essential cysteine …
Number of citations: 94 pubs.acs.org

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